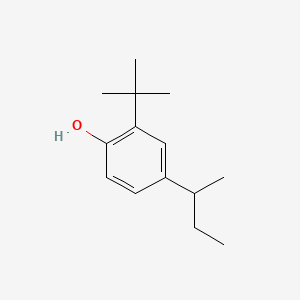

4-Sec-butyl-2-tert-butylphenol

Description

Contextualization within the Field of Alkylated Phenolic Compounds

4-sec-butyl-2-tert-butylphenol is a member of the broader class of organic molecules known as alkylated phenolic compounds. slchemtech.com These are characterized by a phenol (B47542) molecule—a hydroxyl group (-OH) attached to an aromatic benzene (B151609) ring—that has been substituted with one or more alkyl groups. slchemtech.com The nature and position of these alkyl substituents significantly influence the compound's physical and chemical properties.

This particular compound features two distinct alkyl groups attached to the phenol ring: a tert-butyl group at the second position and a sec-butyl group at the fourth position. ontosight.ai This specific substitution pattern places it within the sub-category of sterically hindered phenols. The bulky tert-butyl group adjacent to the hydroxyl group creates steric hindrance, a spatial barrier that influences its reactivity, particularly its function as an antioxidant. vinatiorganics.compartinchem.com This structural feature is pivotal to its primary applications.

Alkylated phenols are vital intermediates and raw materials in the fine chemicals industry, with applications ranging from the synthesis of non-ionic surfactants and resins to their use as preservatives and emulsifiers. slchemtech.comfactmr.com The specific combination of a tert-butyl and a sec-butyl group in this compound imparts a unique set of properties that makes it a subject of interest in both industrial and academic research. smolecule.com

Historical Development and Early Synthetic Endeavors for Hindered Phenols

The synthesis of alkylated phenols is largely rooted in the development of the Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgrsc.orgnih.govchemistryviews.org These reactions, broadly categorized into alkylation and acylation, provided a foundational method for attaching substituents to an aromatic ring. wikipedia.orgnih.gov The alkylation of phenols, typically using alkyl halides or alkenes in the presence of a Lewis acid catalyst like aluminum chloride, became a key industrial process. smolecule.comwikipedia.orgwhiterose.ac.uk

The commercial importance of hindered phenolic antioxidants grew with the expansion of the polymer industry. Early research focused on developing additives that could prevent the oxidative degradation of plastics and rubbers, which would otherwise lead to discoloration, brittleness, and loss of mechanical properties. vinatiorganics.compartinchem.com This led to the synthesis of a wide array of sterically hindered phenols, where bulky alkyl groups, most commonly tert-butyl groups, were placed ortho to the phenolic hydroxyl group. This strategic placement is key to their antioxidant mechanism, as it stabilizes the resulting phenoxyl radical formed during the scavenging of free radicals, preventing it from initiating further degradation reactions. vinatiorganics.compartinchem.comvinatiorganics.com The development of these antioxidants was a crucial element for the success of polyolefins in particular.

Contemporary Research Trajectories and Scholarly Significance of this compound

Current research involving this compound and related hindered phenols continues to build upon their established roles while exploring new frontiers. A primary area of investigation remains the optimization of their antioxidant performance in various materials. nih.gov This includes studying synergistic effects when used in combination with other stabilizers like phosphites and thioethers to enhance the long-term stability of polymers during processing and end-use. partinchem.com

The scholarly significance of this compound extends to its use as an intermediate in the synthesis of more complex molecules. smolecule.com Its structure allows for further functionalization, making it a building block for creating new materials and specialty chemicals. smolecule.com

Furthermore, as with many industrial chemicals, there is a growing body of research focused on the environmental and biological interactions of alkylated phenols. ontosight.aismolecule.com Studies investigate their persistence in the environment and their potential to act as endocrine disruptors. smolecule.com This research is crucial for understanding the lifecycle of these compounds and for the development of safer, more environmentally benign alternatives. The unique combination of alkyl groups in this compound makes it a point of comparison in structure-activity relationship studies within this class of compounds. smolecule.com For instance, a structural analogue, 4-sec-butyl-2,6-di-tert-butylphenol, has been found in the stem of Vernonia amygdalina. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-6-10(2)11-7-8-13(15)12(9-11)14(3,4)5/h7-10,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYLDCYUHBSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885986 | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52184-13-1 | |

| Record name | 2-(1,1-Dimethylethyl)-4-(1-methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52184-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butyl-2-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-SEC-BUTYL-2-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBY5ZV6C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Sec Butyl 2 Tert Butylphenol

Alkylation Approaches to Phenolic Rings

The direct alkylation of the phenolic ring is a fundamental approach for synthesizing substituted phenols. The hydroxyl group of phenol (B47542) is an activating, ortho-, para-directing group, which guides incoming electrophiles to the positions ortho and para to it. However, achieving regioselectivity, especially when introducing multiple, bulky alkyl groups, presents a significant challenge. orgsyn.org

Friedel-Crafts Alkylation Protocols for Sterically Hindered Phenols

The Friedel-Crafts alkylation, developed in 1877, is a classic method for attaching substituents to an aromatic ring. nih.govwikipedia.org For the synthesis of sterically hindered phenols like 4-sec-butyl-2-tert-butylphenol, this reaction involves the generation of alkyl carbocations that act as electrophiles. pharmaguideline.com The protocol must overcome several challenges inherent to the reaction: the potential for polyalkylation, carbocation rearrangement, and difficulty in controlling regioselectivity. orgsyn.orgjk-sci.com

The introduction of bulky alkyl groups, such as the tert-butyl group, can be used to sterically block reactive positions on the phenol ring. scientificupdate.com This steric hindrance can prevent further reactions at adjacent sites, thereby controlling the degree of substitution. scientificupdate.comresearchgate.net However, forcing two bulky groups onto the same ring requires carefully chosen conditions to overcome the steric hindrance and achieve the desired substitution pattern. Traditional protocols often result in mixtures of isomers, necessitating complex purification processes. scientificupdate.com

Catalyst Systems and Reaction Conditions for Regioselective Alkylation

The choice of catalyst is paramount in directing the regioselectivity of the alkylation and achieving high yields of the target compound. A variety of catalyst systems have been explored for the alkylation of phenols, ranging from traditional Lewis acids to modern solid acid catalysts.

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are traditional catalysts for Friedel-Crafts reactions. orgsyn.orgjk-sci.com However, their high activity can lead to a lack of selectivity and the formation of multiple products. orgsyn.org Milder Lewis acids or dual-catalyst systems, such as a combination of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA), have been developed to favor site-selective ortho-alkylation. researchgate.net

Solid Acids: To overcome issues associated with homogeneous catalysts, solid acid catalysts such as zeolites, activated clays, and acidic ion-exchange resins are widely used, particularly in industrial applications. scientificupdate.com Zr-containing Beta zeolites, for instance, have been shown to be effective for the selective alkylation of phenol, promoting the formation of specific isomers. rsc.org These catalysts offer advantages in terms of separation, recovery, and potential for shape-selectivity.

Transition Metal Complexes: More recent developments include the use of transition metal complexes to achieve high regioselectivity. Rhenium complexes, such as Re₂(CO)₁₀, have been reported to catalyze the ortho-alkylation of phenols with high selectivity. orgsyn.orgnih.gov Similarly, palladium-based catalysts have been employed for regioselective C-H bond functionalization of phenols. acs.org

Ionic Liquids: Polysulfonic acid-based ionic liquids have been used as recyclable catalysts for the tert-butylation of cresols, demonstrating high conversion and selectivity under mild conditions. google.com

The table below summarizes various catalyst systems used in the alkylation of phenols, highlighting their impact on regioselectivity.

| Catalyst System | Alkylating Agent(s) | Key Feature/Outcome | Reference(s) |

| Aluminum Chloride (AlCl₃) | Alkyl Halides, Alkenes | Highly active, traditional Lewis acid; can lead to polyalkylation and isomer mixtures. | orgsyn.orgwikipedia.orgjk-sci.com |

| Zr-containing Beta Zeolite | tert-Butanol (B103910) | Effective for selective alkylation; promotes formation of 2,4-disubstituted phenols. | rsc.org |

| Rhenium Complex (Re₂(CO)₁₀) | Alkenes | High regioselectivity for ortho-alkylation. | orgsyn.orgnih.gov |

| ZnCl₂ / Camphorsulfonic Acid (CSA) | Secondary Alcohols | Dual-catalyst system favoring site-selective ortho-alkylation. | researchgate.net |

| Acidic Ion-Exchange Resins | Isobutylene (B52900) | Commonly used in industry; can produce mixtures requiring separation. | scientificupdate.com |

| Palladium Complexes | 1,3-Dienes | Precise reactivity at the ortho C-H bond of electron-rich phenols. | acs.org |

Mechanisms of Sec-butyl and Tert-butyl Group Introduction onto Phenol

The introduction of sec-butyl and tert-butyl groups onto the phenol ring proceeds via an electrophilic aromatic substitution mechanism. The first step involves the formation of a carbocation from an alkylating agent. pharmaguideline.com

Tert-butyl Group Introduction: The tert-butyl group is typically introduced using isobutene or tert-butanol as the alkylating agent in the presence of an acid catalyst. scientificupdate.comwikipedia.org The acid protonates the alkene or alcohol, leading to the formation of the relatively stable tertiary carbocation, (CH₃)₃C⁺. researchgate.net This electrophile then attacks the electron-rich phenol ring at the ortho or para position. Computational studies on zeolite catalysts suggest the reaction can proceed through a concerted mechanism without the formation of a discrete carbocation intermediate, or a stepwise mechanism where the carbocation is explicitly formed first. researchgate.net

Sec-butyl Group Introduction: The sec-butyl group is introduced using a butene isomer (e.g., 1-butene (B85601) or 2-butene) or a secondary butyl alcohol. google.comgoogle.com Acid catalysis generates the secondary carbocation, CH₃CH⁺CH₂CH₃. This secondary carbocation is less stable than the tertiary carbocation and is prone to rearrangement. However, under Friedel-Crafts conditions, it acts as the electrophile that attacks the phenol ring.

In both cases, after the carbocation attacks the aromatic ring, a resonance-stabilized intermediate (an arenium ion or sigma complex) is formed. jk-sci.com The final step is the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the alkylated phenol product. pharmaguideline.comjk-sci.com

Multi-Step Synthesis Pathways Involving Precursors of this compound

To achieve the specific 2,4-disubstitution pattern with two different alkyl groups, a multi-step synthesis involving a pre-alkylated phenol is often the most effective strategy. This approach offers greater control over the final product structure compared to attempting a one-pot dialkylation of phenol.

Synthesis from 4-sec-butylphenol (B1210997) and Isobutene

A logical and directed pathway to synthesize this compound is to start with 4-sec-butylphenol as a precursor. This strategy simplifies the reaction by blocking the para position, thereby directing the second alkylation step.

The synthesis proceeds as follows:

Starting Material: The synthesis begins with 4-sec-butylphenol.

Alkylation: 4-sec-butylphenol is subjected to a Friedel-Crafts alkylation reaction using isobutene as the alkylating agent in the presence of an acid catalyst (e.g., a solid acid like an acid-activated clay or a Lewis acid). nih.gov

Mechanism and Regioselectivity: In the presence of the acid catalyst, isobutene generates the tert-butyl carbocation. This electrophile then attacks the 4-sec-butylphenol ring. The hydroxyl group is strongly activating and ortho-, para-directing. Since the para position is already occupied by the sec-butyl group, the tert-butyl cation is directed exclusively to the ortho positions. Due to the steric bulk of the existing para-sec-butyl group, the incoming, and also bulky, tert-butyl group will preferentially add to one of the two equivalent and less hindered ortho positions.

Product: The reaction yields the desired product, this compound.

This method is analogous to the synthesis of 2-tert-butyl-4-ethylphenol, which is produced by the reaction of 4-ethylphenol (B45693) with isobutylene. nih.gov This stepwise approach is advantageous as it avoids the formation of other isomers, such as 2-sec-butyl-6-tert-butylphenol or 2,4-di-tert-butylphenol (B135424), which could arise from the direct dialkylation of phenol.

Incorporation of Specific Alkyl Moieties for Directed Synthesis

Directed synthesis relies on the strategic, stepwise incorporation of functional groups to control the final molecular architecture. For this compound, the order of introduction of the alkyl groups is a key consideration.

There are two primary theoretical pathways for a directed synthesis:

Path A: Phenol → 4-sec-butylphenol → this compound

Path B: Phenol → 2-tert-butylphenol (B146161) → this compound

Path A, as described in section 2.2.1, is generally preferred. The initial step, the sec-butylation of phenol, can be optimized to favor the para-substituted product, 4-sec-butylphenol. With the para position blocked, the subsequent tert-butylation is cleanly directed to the ortho position.

Path B presents more challenges. The tert-butylation of phenol often yields a mixture of 2-tert-butylphenol and 4-tert-butylphenol (B1678320), which would require separation. wikipedia.org Starting with pure 2-tert-butylphenol, the subsequent sec-butylation would be directed to the para position by the hydroxyl group. However, the existing ortho-tert-butyl group exerts significant steric hindrance, which could impede the reaction at the adjacent para position or lead to undesired side reactions. Therefore, blocking the para position first with the less sterically demanding sec-butyl group and then introducing the bulky tert-butyl group at the more accessible ortho position represents a more efficient and regioselective synthetic strategy.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of alkylated phenols, including this compound, is driven by the need to reduce the environmental footprint of chemical manufacturing. Traditional synthesis routes for such compounds often rely on homogeneous acid catalysts like sulfuric acid or aluminum chloride, which are corrosive, difficult to separate from the reaction products, and generate significant aqueous waste during neutralization. Sustainable approaches focus on the development of recyclable catalysts and the reduction or elimination of hazardous solvents. The synthesis of this compound typically involves the sequential or simultaneous Friedel-Crafts alkylation of a phenol starting material with sources of both tert-butyl and sec-butyl groups.

Development of Catalytic Systems for Reduced Environmental Impact

Research into greener synthetic routes for alkylated phenols has centered on replacing homogeneous liquid acids with solid, heterogeneous catalysts. These catalysts, such as zeolites, clays, and ion-exchange resins, offer significant environmental benefits, including ease of separation from the product mixture, potential for regeneration and reuse, and reduced corrosion and waste generation.

In the context of producing substituted phenols, the formation of this compound has been identified, often as a byproduct, during the alkylation of phenol using mixed hydrocarbon streams. A key challenge in selectively synthesizing this compound is controlling the regioselectivity of the two different alkyl groups. The tert-butyl group is typically introduced using isobutylene, while the sec-butyl group is derived from butenes like 1-butene or 2-butene.

One documented instance of this compound formation involves the butylation of phenol using a C4 raffinate stream, which contains both isobutylene and 1-butene, in the presence of a sulfonic acid ion-exchange resin catalyst (DR-2030). While the primary goal of this process was the synthesis of 2,4-di-tert-butylphenol (2,4-DTBP), the presence of 1-butene in the feedstock led to the co-production of sec-butylated phenols. google.com The reaction demonstrates that solid acid catalysts are active for the alkylation of phenols with different olefin isomers. However, controlling the reaction to favor the specific this compound isomer remains a significant challenge.

The findings from this process highlight the activity of ion-exchange resins in catalyzing the formation of both tert-butylated and sec-butylated phenols. The data below summarizes the product distribution under specific reaction conditions.

| Catalyst | Alkylating Agent | Temperature | Primary Product | This compound Yield | Other Byproducts |

|---|---|---|---|---|---|

| DR-2030 Ion-Exchange Resin | Synthetic C4 Raffinate (78.3% isobutylene, 0.54% 1-butene) | 80°C | 2,4-Di-tert-butylphenol (73.8%) | 0.03% | 2-sec-butyl-4-tert-butylphenol (0.49%) |

The development of more selective catalytic systems is crucial for improving the yield of this compound. This could involve designing catalysts with specific pore structures and acid site distributions that favor the desired ortho-tert-butylation and para-sec-butylation of the phenol ring. Zeolites and other structured porous materials are promising candidates for achieving such selectivity. wikipedia.orgresearchgate.net

Exploration of Solvent-Free or Alternative Reaction Media

A major goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. In the context of phenol alkylation, this has led to the exploration of solvent-free reaction conditions and the use of alternative, more environmentally benign reaction media.

Solvent-Free Synthesis: Performing Friedel-Crafts alkylation under solvent-free conditions is an attractive strategy for reducing waste and simplifying product purification. In this approach, the reaction is typically carried out using a liquid phenol substrate and a gaseous alkylating agent like isobutylene, often in the presence of a solid acid catalyst. This method avoids the need for a solvent and the subsequent energy-intensive separation steps. While specific research on the solvent-free synthesis of this compound is not widely documented, the principle has been successfully applied to the synthesis of related compounds like 2,4-di-tert-butylphenol. google.com The challenge in applying this to the target molecule would be the controlled introduction of both the tert-butyl and sec-butyl groups in the absence of a solvent medium.

Alternative Reaction Media: The use of non-traditional solvents or reaction media offers another avenue for greener synthesis.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. They can act as both catalysts and solvents in Friedel-Crafts alkylation reactions. Their non-volatile nature reduces air pollution, and they can often be recycled, decreasing waste. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent for various chemical reactions. It is non-toxic, non-flammable, inexpensive, and readily available. The properties of scCO2 (like density and solvent power) can be tuned by adjusting temperature and pressure. This allows for control over reaction rates and selectivity, and simplifies product separation—the CO2 can be returned to a gaseous state by reducing pressure, leaving behind the solvent-free product. This medium has been explored for the tert-butylation of phenol, demonstrating its potential applicability to similar alkylation processes.

While the application of these specific green media to the synthesis of this compound is a prospective area of research, the principles have been established for the broader class of phenol alkylation reactions. The table below summarizes the potential benefits of these alternative approaches.

| Reaction Medium | Key Green Chemistry Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Solvent-Free | Eliminates solvent waste; reduces separation energy; high atom economy. | Feasible if starting with liquid phenol and gaseous butenes; requires highly selective catalyst. |

| Ionic Liquids | Low volatility; recyclable; can act as both solvent and catalyst. | Could improve reaction control and catalyst recovery in the alkylation of phenol with mixed butenes. |

| Supercritical CO2 | Non-toxic; non-flammable; tunable properties; easy product separation. | Offers a medium for potentially selective alkylation with simplified catalyst and product recovery. |

Further research is necessary to develop and optimize these sustainable methodologies for the targeted synthesis of this compound, moving beyond its current status as a minor byproduct to a specifically targeted chemical product.

Reaction Mechanisms and Chemical Transformations of 4 Sec Butyl 2 Tert Butylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4-sec-butyl-2-tert-butylphenol is activated towards electrophilic aromatic substitution by the hydroxyl group. However, the positions of substitution are heavily influenced by the steric hindrance imposed by the bulky alkyl groups.

Halogenation and Nitration Studies on this compound

Specific studies on the direct halogenation and nitration of this compound are not extensively detailed in publicly available literature. However, the reactivity of structurally similar alkylated phenols provides insights into the expected outcomes. For instance, the nitration of 2,6-dialkylphenols, where the alkyl groups are branched on their alpha carbon, can be challenging and may lead to dealkylation or the formation of undesired byproducts under harsh conditions. google.com Processes have been developed for the selective nitration of such sterically hindered phenols, often requiring specific reagents and controlled reaction conditions to achieve the desired substitution pattern. google.com For example, nitration of 2,6-di-tert-butylphenol (B90309) with nitric acid in acetic acid can result in dealkylation and the formation of 2-tert-butyl-4,6-dinitrophenol. google.com

In the case of halogenation, the introduction of a bromine atom onto a phenolic ring can be achieved through electrophilic aromatic substitution. ontosight.ai For related compounds like 2-bromo-4-(sec-butyl)phenol, the bromine atom directs incoming electrophiles primarily to the para position, though steric hindrance from the sec-butyl group can influence this.

Regioselectivity and Steric Effects in Further Substitutions

The regioselectivity of electrophilic substitution on the this compound ring is a critical aspect of its chemistry. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, the para position is already occupied by the sec-butyl group, and one ortho position is blocked by the tert-butyl group. This leaves the remaining ortho position (C6) and the meta positions (C3 and C5) as potential sites for substitution.

The bulky tert-butyl group at the C2 position exerts significant steric hindrance, which can impede or even prevent substitution at the adjacent C3 and C6 positions. mdpi.com This steric protection is a key feature of hindered phenols and is crucial to their function as antioxidants. mdpi.com The sec-butyl group at the C4 position also contributes to steric bulk, although to a lesser extent than the tert-butyl group. Consequently, any further electrophilic substitution is likely to be highly regioselective, favoring the less sterically hindered positions. The electronic effects of the alkyl groups, which are electron-donating, further activate the ring but their influence on regioselectivity is often secondary to the overwhelming steric effects. researchgate.net

Oxidative Pathways and Radical Chemistry

The antioxidant properties of this compound are intrinsically linked to its oxidative chemistry, which involves the formation of phenoxyl radicals and subsequent reactions.

Formation and Stability of Phenoxyl Radicals

A primary mechanism of action for hindered phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. rsc.org This process results in the formation of a phenoxyl radical.

The stability of this phenoxyl radical is paramount to the antioxidant efficacy of the parent molecule. In this compound, the bulky tert-butyl group at the ortho position provides significant steric hindrance around the oxygen atom of the resulting phenoxyl radical. This steric shield protects the radical from further reactions that could propagate oxidation, contributing to its relative stability. mdpi.com The electron-donating nature of both the sec-butyl and tert-butyl groups also helps to delocalize the unpaired electron, further enhancing the stability of the phenoxyl radical.

Dimerization and Oligomerization Reactions

Once formed, phenoxyl radicals can undergo several reaction pathways, including dimerization and oligomerization. The steric hindrance provided by the tert-butyl group in this compound plays a crucial role in directing these reactions. While dimerization can occur, the bulky substituents often prevent the formation of simple C-C or C-O-C linked dimers that are common for less hindered phenols. Instead, more complex dimerization products may be formed. For example, highly hindered phenoxy radicals can react with oxygen to form 4,4'-linked peroxides. wikipedia.org

The condensation of phenols with aldehydes can lead to the formation of oligomeric structures known as novolac resins. researchgate.net While not a direct consequence of phenoxyl radical chemistry, this highlights the potential for phenolic compounds to form larger aggregates. The oxidative polymerization of related aminophenols has been shown to result in oligomer mixtures. researchgate.net

Mechanisms of Hydrogen Atom Transfer from Hindered Phenols

The donation of a hydrogen atom is a key step in the radical-scavenging activity of hindered phenols. rsc.org The rate of this hydrogen atom transfer (HAT) is a critical indicator of antioxidant activity and is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. rsc.org A lower BDE facilitates the donation of the hydrogen atom.

The mechanism of HAT from phenols to free radicals, such as peroxyl radicals (ROO•), is often described as a proton-coupled electron transfer (PCET). researchgate.netoup.com In this process, the transfer of the hydrogen atom occurs as a concerted movement of a proton and an electron. oup.com The presence of electron-donating groups, like the alkyl substituents in this compound, can lower the activation energy for hydrogen abstraction and decrease the O-H bond dissociation energy, thereby increasing the rate of HAT. researchgate.net Computational studies on similar phenolic compounds have been used to investigate the thermodynamics and kinetics of these reactions, providing insights into the stability of the resulting radicals and the probable reaction pathways. biomedres.us

Derivatization and Functionalization Strategies

The chemical structure of this compound, featuring a reactive hydroxyl group and an aromatic ring activated by alkyl substituents, allows for a variety of derivatization and functionalization reactions. These modifications are pivotal for tailoring the molecule's properties for specific applications, such as enhancing its antioxidant efficacy, altering its solubility, or incorporating it into larger molecular frameworks. The steric hindrance provided by the tert-butyl group at the ortho position and the electronic effects of both alkyl groups play a significant role in directing the regioselectivity and influencing the kinetics of these transformations.

The phenolic hydroxyl group is a prime site for functionalization through esterification and etherification. These reactions convert the phenol (B47542) into esters and ethers, respectively, which can significantly alter the compound's physical and chemical properties, such as its polarity and thermal stability.

Esterification:

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The rate of these reactions can be influenced by the steric hindrance around the hydroxyl group. The bulky tert-butyl group at the ortho position can decrease the accessibility of the hydroxyl group, potentially requiring more forcing reaction conditions or specific catalysts to achieve high yields.

For analytical purposes, phenols, including alkylphenols like 4-sec-butylphenol (B1210997), can be derivatized to form esters for enhanced detection in methods like high-performance liquid chromatography (HPLC). dphen1.com This typically involves condensation with a suitable labeling agent in the presence of a condensing reagent. dphen1.com

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Research Finding |

| Esterification (for analytical derivatization) | Carboxylic acid derivative (e.g., 2-(4-hydroxyphenyl)-5,6-dimethylbenzo[f]isoindole-1,3(2H)-dione - CDB), Condensing reagent (e.g., 1-isopropyl-3-(3-dimethylaminopropyl)carbodiimide perchlorate (B79767) - IDC) | Base catalyst (e.g., 4-piperidinopyridine), Acetonitrile (B52724), 40°C, 60 min | Fluorescent Ester | Enables sensitive determination of alkylphenols by HPLC with fluorescence detection. dphen1.com |

Etherification:

Etherification introduces an ether linkage at the phenolic oxygen. A common method for synthesizing phenol ethers is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. Another important etherification reaction involves the reaction with epoxides, such as epichlorohydrin (B41342), to yield glycidyl (B131873) ethers. These ethers are valuable intermediates for further chemical modifications. For instance, the reaction of a 2-tert-butyl-4-alkylphenol with epichlorohydrin in the presence of a base like potassium carbonate results in the formation of the corresponding 1-(2,3-epoxypropoxy)benzene derivative. google.com This reaction pathway is applicable to this compound for the synthesis of functional ethers.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Research Finding |

| Etherification (Glycidyl Ether Synthesis) | Epichlorohydrin | Alkali (e.g., anhydrous potassium carbonate), Solvent (e.g., methyl ethyl ketone), Reflux, 4-12 hours | 1-(2,3-epoxypropoxy)-4-sec-butyl-2-tert-butylbenzene | A versatile intermediate for synthesizing more complex molecules. google.com |

The aromatic ring of this compound is susceptible to electrophilic substitution, enabling coupling reactions that can extend the molecular structure. These reactions are crucial for synthesizing molecules with enhanced properties, such as novel antioxidants or ligands for catalysis.

Alkylation and Arylation:

The phenol ring can undergo further alkylation, such as Friedel-Crafts type reactions, to introduce additional substituents. For example, 4-tert-butylphenol (B1678320) can be reacted with styrene (B11656) in the presence of an acid catalyst to produce 4-tert-butyl-2-(α-methyl benzyl)phenol, demonstrating the feasibility of introducing aralkyl groups onto the phenolic ring. gychbjb.com This type of reaction could be adapted for this compound to create more complex phenolic structures.

Oxidative Coupling:

Phenols, particularly sterically hindered ones, can undergo oxidative coupling reactions to form larger molecules like biphenols and diphenoquinones. acs.org These reactions typically proceed through phenoxyl radical intermediates. The reaction of 2,6-di-tert-butylphenol with an iodinating agent, for example, leads to the formation of a 4,4'-biphenol and the corresponding 4,4'-diphenoquinone. acs.org This indicates that the para-position, when unsubstituted, is reactive towards coupling. For this compound, oxidative coupling would likely occur at the ortho position that is not occupied by the tert-butyl group.

Azo Coupling:

The phenolic ring is activated towards coupling with diazonium salts, a reaction that forms azo compounds. For instance, p-tert-butylphenol can be coupled with the diazonium salt of aniline (B41778) to generate an azo dye. google.com This highlights the potential for this compound to be used in the synthesis of azo compounds, which have applications as dyes and pigments. The coupling would be directed to the position ortho to the hydroxyl group.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Research Finding |

| Aralkylation | Styrene | Acid catalyst (e.g., NPS-1 supported phosphotungstic acid) | Aralkylated phenol | Introduces a benzyl-type substituent onto the phenol ring, extending the carbon framework. gychbjb.com |

| Oxidative Coupling | Oxidizing agent (e.g., I₂/H₂O₂) | Methanol | Biphenols, Diphenoquinones | Forms C-C or C-O-C linked dimers, creating larger molecular architectures. acs.org |

| Azo Coupling | Diazonium salt | Alkaline conditions (to form phenoxide), Normal temperature | Azo compound | Couples the phenol with a diazo group to form colored azo dyes. google.com |

Computational and Theoretical Investigations of 4 Sec Butyl 2 Tert Butylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 4-sec-butyl-2-tert-butylphenol. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov

For phenolic compounds, the HOMO is typically located on the phenolic ring and the hydroxyl group, which act as electron donors. mdpi.com The LUMO, conversely, is often distributed over the aromatic ring, indicating regions susceptible to accepting electrons. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.goviiarjournals.org In related di-tert-butylphenol compounds, the HOMO-LUMO gap has been computationally predicted, providing insights into their stability and reactivity. nih.gov For instance, a study on a Schiff base derived from 2,4-di-tert-butylphenol (B135424) reported a HOMO-LUMO energy gap of 4.105 eV. nih.gov

Table 1: Calculated Frontier Orbital Energies and Related Properties for a Structurally Similar Phenolic Compound

| Parameter | Value |

|---|---|

| EHOMO | -5.912 eV |

| ELUMO | -1.807 eV |

| Energy Gap (ΔE) | 4.105 eV |

| Ionization Potential (I) | 5.912 eV |

| Electron Affinity (A) | 1.807 eV |

| Chemical Hardness (η) | 2.052 eV |

| Chemical Softness (S) | 0.243 eV |

Data derived from a study on (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge distribution. uni-muenchen.de

Typically, red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. nih.gov Blue or green areas signify positive potential, indicating electron-deficient regions prone to nucleophilic attack. nih.gov For phenolic compounds, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. nih.goviucr.org The hydrogen atom of the hydroxyl group, in turn, would exhibit a positive potential. iucr.org The aromatic ring generally shows a mix of positive and negative potentials, influencing its interaction with other molecules. The specific distribution of these potentials in this compound would be influenced by the electron-donating nature of the alkyl substituents. mdpi.com

Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. mdpi.comfrontiersin.org These simulations can reveal how this compound might interact with other molecules or within a larger system.

For similar phenolic compounds, MD simulations have been used to investigate their binding interactions with proteins. mdpi.com These studies can identify key amino acid residues involved in forming hydrogen bonds or hydrophobic interactions. For instance, in a study of 4-sec-butylphenol (B1210997) interacting with a human receptor, residues like Leu309 and Tyr326 were found to contribute significantly to the binding energy through CH-π and T-shaped π-π interactions. mdpi.com Such simulations can also predict the stability of these interactions over time by analyzing parameters like the root-mean-square deviation (RMSD) of the complex. mdpi.com

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful approach to unravel the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways. publish.csiro.au

Identifying and characterizing the transition state is a critical step in understanding a reaction's mechanism. The transition state represents the highest energy point along the reaction coordinate. Computational methods can be used to locate these structures and calculate their energies. For reactions involving phenols, such as oxidation or electrophilic substitution, theoretical calculations can help to elucidate the structure of the transition state and the energetic barrier that must be overcome for the reaction to proceed. acs.org For example, in the OH-initiated degradation of 4-tert-butylphenol (B1678320), computational studies have been used to construct a potential energy surface and analyze the reaction pathways, including the identification of transition states for addition and abstraction reactions. publish.csiro.au

Computational chemistry allows for the evaluation of the energetic feasibility of different synthetic routes to this compound. By calculating the energies of all intermediates and transition states along a proposed pathway, a detailed energetic profile can be constructed. grafiati.com This can help in optimizing reaction conditions and choosing the most efficient synthetic strategy. For instance, the Friedel-Crafts alkylation of phenol (B47542) is a common method for synthesizing such compounds. Computational modeling could be used to compare the energetic profiles of using different catalysts or reaction conditions, thereby predicting the most favorable pathway.

Advanced Analytical Methodologies for 4 Sec Butyl 2 Tert Butylphenol Research

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is fundamental to the analysis of 4-sec-butyl-2-tert-butylphenol, enabling its separation from impurities, isomers, and other components in a mixture. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the nature of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile phenolic compounds like this compound. Method development focuses on optimizing separation efficiency and detection sensitivity.

Key aspects of GC method development include the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, to achieve good resolution between alkylphenol isomers. The optimization of the oven temperature program is critical to ensure efficient separation and acceptable analysis times.

For trace-level analysis, derivatization is a common strategy to enhance the volatility and thermal stability of the phenol (B47542), as well as to improve its chromatographic behavior and detection. A common approach is silylation, which converts the polar hydroxyl group (-OH) into a less polar trimethylsilyl (B98337) (-O-TMS) ether. Another method involves derivatization with reagents like pentafluorobenzyl bromide (PFBBr), which can significantly enhance sensitivity when using an electron capture detector (ECD) or negative-ion chemical ionization mass spectrometry. rsc.org

Table 1: Typical GC Parameters for Alkylphenol Analysis

| Parameter | Setting/Condition | Purpose |

|---|---|---|

| Injector | Split/Splitless | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |

| Column | Capillary (e.g., DB-5ms) | Provides high-resolution separation of isomers and related compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Temperature Gradient | Optimized temperature ramp (e.g., 60°C to 300°C) to separate compounds with different boiling points. |

| Detector | Flame Ionization (FID) / Mass Spectrometry (MS) | FID provides general-purpose, robust detection. MS provides definitive identification. |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Increases volatility and thermal stability; improves peak shape. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, especially when the compound is part of a non-volatile mixture or when derivatization is not desirable. tandfonline.com Reversed-phase HPLC is the most common mode used for this purpose.

Method development involves selecting a suitable stationary phase, typically an octadecylsilyl (ODS, C18) column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic acid) to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape. mdpi.com

For quantitative analysis, detectors such as a Diode Array Detector (DAD) or a fluorescence detector (FLD) are employed. A DAD can provide spectral information to confirm peak purity, while an FLD offers high sensitivity and selectivity for naturally fluorescent phenolic compounds. nih.govresearchgate.net

Table 2: Example HPLC Conditions for Alkylphenol Quantification

| Parameter | Setting/Condition | Source |

|---|---|---|

| Column | ODS Hypersil (125 mm x 4 mm, 5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile / Water (90/10, v/v) with 0.01% acetic acid | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.comnih.gov |

| Injection Volume | 20 µL | mdpi.com |

| Detector | DAD at 278 nm or FLD (Ex: 220 nm, Em: 315 nm) | mdpi.comnih.gov |

| Temperature | 30 °C or Room Temperature | nih.govdphen1.com |

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

While chromatography separates compounds, spectroscopy is essential for elucidating their precise chemical structures. For a molecule like this compound, advanced spectroscopic methods can confirm the substitution pattern and differentiate it from its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for distinguishing between structural isomers. magritek.comazom.com For this compound, ¹H and ¹³C NMR spectra provide definitive proof of the substitution pattern on the phenol ring.

Isomers such as 2-sec-butyl-4-tert-butylphenol or 2,6-disubstituted variants would produce distinctly different NMR spectra. Key differentiating features include:

Aromatic Region (¹H NMR): The number of signals, their chemical shifts, and their coupling patterns (multiplicity) for the aromatic protons are unique to the substitution pattern. For this compound, one would expect three distinct aromatic proton signals.

Chemical Shifts (¹³C NMR): The electronic environment of each carbon atom is unique. The positions of the bulky alkyl groups relative to the hydroxyl group cause predictable shifts in the ¹³C NMR spectrum, allowing for unambiguous assignment of the isomer. cdnsciencepub.com

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, providing definitive structural confirmation. researchgate.net

Table 3: Predicted ¹H NMR Aromatic Signals for Isomer Differentiation

| Compound | Aromatic Protons | Expected Multiplicity |

|---|---|---|

| This compound | H-3, H-5, H-6 | Doublet, Doublet of doublets, Doublet |

| 2-sec-butyl-6-tert-butylphenol | H-3, H-4, H-5 | Doublet, Triplet, Doublet |

| 2,4-di-tert-butylphenol (B135424) | H-3, H-5, H-6 | Doublet, Doublet of doublets, Doublet |

Mass spectrometry (MS), particularly with electron ionization (EI), provides information about the molecular weight of a compound and offers structural clues through its fragmentation pattern. mdpi.com The study of these pathways is crucial for confirming the identity of the alkyl substituents and their positions.

For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation is dominated by cleavages within the alkyl side chains:

Loss of a Methyl Radical (-15 Da): A very common fragmentation for compounds containing a tert-butyl group, leading to a stable [M-15]⁺ ion.

Loss of an Ethyl Radical (-29 Da): Cleavage of the sec-butyl group can result in the loss of a C₂H₅ fragment, producing an [M-29]⁺ ion.

Benzylic Cleavage: The bonds adjacent to the aromatic ring are susceptible to cleavage.

Analyzing the relative abundance of these fragment ions helps to piece together the structure of the original molecule and differentiate it from isomers with different alkyl groups or substitution patterns.

Table 4: Expected Key Fragment Ions in EI-MS of this compound (MW = 206.34)

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| 206 | [M]⁺ | Molecular Ion |

| 191 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl or sec-butyl group. |

| 177 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the sec-butyl group. |

Hyphenated Techniques for Complex Matrix Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for analyzing complex samples. researchgate.net They combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of this compound in environmental or industrial samples. The gas chromatograph separates the components of the mixture, and each component is then introduced directly into the mass spectrometer. This allows for positive identification of the compound based on both its retention time and its unique mass spectrum. researchgate.net Derivatization can be employed to improve the analysis of phenols by GC-MS. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples that are not amenable to GC (e.g., due to low volatility or thermal instability) or for direct analysis of aqueous samples, LC-MS is the preferred method. mdpi.comsepscience.com A liquid chromatograph performs the separation, and the eluent is passed through an interface (such as electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) into the mass spectrometer. sepscience.com LC-MS, and particularly its tandem version (LC-MS/MS), offers exceptional selectivity and sensitivity, making it ideal for detecting trace amounts of this compound in challenging matrices like water or biological fluids. sepscience.com

Environmental Occurrence, Fate, and Transformation Pathways of 4 Sec Butyl 2 Tert Butylphenol

Detection and Distribution in Environmental Compartments

The detection of SPAs in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, underscores their widespread distribution. bohrium.comacs.org While specific monitoring data for 4-sec-butyl-2-tert-butylphenol is not extensively available, studies on related compounds offer valuable environmental context.

This compound has been detected in environmental samples, including water and soil, suggesting a degree of environmental persistence. ontosight.ai The broader class of alkylphenols is known to be present in sewage effluents, river water, and sediment. aku.edu.tr For instance, studies on wastewater treatment plants (WWTPs) in Canada detected a range of SPAs, with total concentrations in influent ranging from 71 to 3193 ng L⁻¹ and in effluent from below method quantification limits to 520 ng L⁻¹. nih.govresearchgate.net Biosolids were also found to contain significant levels, with concentrations between 479 and 4794 ng g⁻¹ (dry weight). nih.govresearchgate.net

Although specific concentrations for this compound are not detailed in these studies, the data for other alkylphenols, such as 4-tert-octylphenol, indicate that WWTPs are a notable vector for their release into aquatic environments. nih.gov The calculated soil adsorption coefficient for related di-tert-butylphenols suggests they have slight to immobile mobility in soil and a preference for adsorbing to organic carbon-rich phases. industrialchemicals.gov.au

Table 1: Environmental Concentrations of Related Alkylphenols

| Compound | Matrix | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Total Synthetic Phenolic Antioxidants (SPAs) | WWTP Influent | 71–3193 ng L⁻¹ | Canada | nih.govresearchgate.net |

| Total Synthetic Phenolic Antioxidants (SPAs) | WWTP Effluent | Canada | nih.govresearchgate.net | |

| Total Synthetic Phenolic Antioxidants (SPAs) | WWTP Biosolids | 479–4794 ng g⁻¹ dw | Canada | nih.govresearchgate.net |

| Nonylphenols (gas-phase) | Atmosphere | Lower Hudson River Estuary, USA | acs.org | |

| tert-Octylphenol (gas-phase) | Atmosphere | Lower Hudson River Estuary, USA | acs.org | |

| 2,4-Di-tert-butylphenol (B135424) | River Water | 0.1–100 ppm | Near specialty chemicals plant, USA | nih.gov |

Note: This table presents data for related compounds due to the limited availability of specific data for this compound.

Information specifically modeling the atmospheric transport and dispersion of this compound is scarce. However, research on other alkylphenols, such as nonylphenols and tert-octylphenol, in the Lower Hudson River Estuary indicates that volatilization from aquatic and terrestrial environments is a source to the atmosphere. researchgate.net Atmospheric concentrations of these compounds show seasonal dependence, with higher levels observed in the summer. acs.org

Atmospheric dispersion models are mathematical tools used to estimate the downwind concentration of air pollutants from sources. epa.ie These models consider factors like emission rates, source characteristics, and meteorological conditions. For phenolic compounds, which can be semi-volatile, both gas-phase and particle-phase transport are relevant. sdu.edu.cn Studies on nitrated phenolic compounds highlight their presence in both gaseous and particulate phases in the atmosphere. sdu.edu.cn Given the structural similarities, it is plausible that this compound could undergo atmospheric transport, with its distribution between gas and particle phases dependent on its physicochemical properties and ambient conditions.

Environmental Degradation Mechanisms

The environmental persistence of this compound is influenced by various degradation processes. ontosight.ai While not considered persistent pollutants, the transformation pathways of SPAs are a key area of study, as some degradation products may exhibit greater toxicity than the parent compounds. bohrium.com

Photolytic degradation, or photodegradation, is a process where light energy drives chemical breakdown. For substituted phenols, this can be a significant environmental degradation pathway, particularly in aqueous environments. iaea.orgsci-hub.se Studies on the photodegradation of 4-tert-butylphenol (B1678320) (4-t-BP), a structurally related compound, have shown that it can be degraded by UV-C radiation, as well as by advanced oxidation processes like UV/H₂O₂ and UV/S₂O₈²⁻. nih.govresearchgate.netebi.ac.uk

The direct photolysis of 4-t-BP has been found to produce intermediates such as 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. nih.govresearchgate.net When hydroxyl radicals (•OH) are involved, as in the UV/H₂O₂ system, the oxidation can lead to the formation of 4-tert-butylcatechol and hydroquinone. nih.govresearchgate.net The rate of photolytic degradation is influenced by factors such as pH, the presence of other substances in the water, and the intensity of the light source. iaea.orgmdpi.com For instance, the degradation rate of 4-t-BP in a UV/S₂O₈²⁻ system was found to be most effective at a pH of 6.5. ebi.ac.uk

Microbial activity plays a crucial role in the breakdown of organic pollutants in the environment. Several bacterial strains have been identified that can degrade various alkylphenols. nih.gov For example, Sphingobium fuliginis strains have been isolated that can utilize 4-tert-butylphenol as a sole source of carbon and energy. asm.orgnih.gov The degradation pathway in these bacteria is initiated by the hydroxylation of 4-tert-butylphenol to 4-tert-butylcatechol, which is then further metabolized via a meta-cleavage pathway. asm.org

Research on the degradation of other branched alkylphenols has shown that the structure of the alkyl group significantly influences biodegradability. nih.gov Bacteria from the genus Pseudomonas have been shown to degrade medium-chain 4-n-alkylphenols, while Sphingomonas species are capable of degrading long-chain branched alkylphenols through an ipso-substitution mechanism. nih.govscispace.com A strain of Pseudomonas sp. was found to degrade 2-sec-butylphenol, indicating that microbial breakdown of the sec-butyl group is feasible. nih.gov

Given that Sphingobium fuliginis TIK-1, which degrades 4-tert-butylphenol, can also degrade 4-sec-butylphenol (B1210997), it is plausible that microorganisms with similar enzymatic machinery could also transform this compound. asm.org The initial steps would likely involve hydroxylation of the phenol (B47542) ring.

In natural systems, phenolic compounds can undergo oxidative transformations driven by various chemical and biological agents. The antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the hydroxyl group to a free radical, forming a stable phenoxyl radical that does not readily propagate further oxidation.

In the environment, this reactivity can lead to transformation. Aqueous-phase reactions with oxidants such as hydroxyl radicals (•OH) are a significant pathway for the atmospheric transformation of phenolic compounds. researchgate.net These reactions can lead to the formation of secondary organic aerosols. mdpi.com The reaction of 4-tert-butylphenol with •OH radicals has been studied, and it is a key process in its atmospheric degradation. publish.csiro.au

In soil and water, oxidative enzymes produced by microorganisms can also transform phenolic compounds. nih.gov Fungi, in particular, can utilize both intracellular and extracellular oxidative enzymes to polymerize or modify alkylphenols. nih.gov For instance, a Penicillium sp. isolated from Antarctic soil was able to completely degrade 4-tert-butylphenol in contaminated soil within three weeks. researchgate.net

Identification of Environmental Metabolites and Transformation Products

The environmental transformation of this compound can occur through biotic and abiotic pathways, leading to the formation of various metabolites and degradation products. While specific studies on the comprehensive metabolic fate of this compound are limited, research on structurally related alkylphenols provides significant insights into its likely transformation products.

Microbial degradation is a primary pathway for the transformation of alkylphenols in the environment. Studies on various bacteria have shown the ability to metabolize phenols with different alkyl substituents. For instance, the bacterium Sphingobium fuliginis strain TIK-1, known for its ability to degrade 4-tert-butylphenol, has also been shown to degrade other 4-alkylphenols, including 4-sec-butylphenol. asm.orgnih.gov The degradation of these compounds by S. fuliginis typically proceeds via a meta-cleavage pathway. asm.orgnih.gov This process is initiated by the hydroxylation of the phenol to a catechol derivative. In the case of 4-tert-butylphenol, it is first converted to 4-tert-butylcatechol. nih.govresearchgate.net This is followed by the cleavage of the aromatic ring, leading to the formation of smaller organic compounds. For 4-tert-butylphenol, a key metabolite identified is 3,3-dimethyl-2-butanone, which retains the tert-butyl structure. nih.govresearchgate.net Along with the degradation of various other 4-alkylphenols, researchers have detected methyl alkyl ketones that correspond to the original alkyl side chains. asm.orgnih.gov

Based on these findings, a probable metabolic pathway for this compound by similar microorganisms can be inferred. The initial step would likely be the hydroxylation of the phenol ring to form a catechol derivative. Subsequent meta-cleavage of the aromatic ring would then lead to the formation of smaller, more biodegradable compounds, potentially including ketones derived from the sec-butyl and tert-butyl groups.

Abiotic degradation, particularly photodegradation, can also contribute to the transformation of this compound in aquatic environments. Studies on the aqueous photodegradation of the structurally similar 4-tert-butylphenol have identified several transformation products. researchgate.net Under UV irradiation, 4-tert-butylphenol degrades to form 4-tert-butylcatechol and hydroquinone. researchgate.net The formation of these products indicates that hydroxylation of the aromatic ring is a key transformation step. It is plausible that this compound undergoes similar photodegradation processes, leading to the formation of corresponding catechol and other hydroxylated derivatives.

The following table summarizes the identified and inferred metabolites and transformation products of this compound and related compounds.

| Parent Compound | Transformation Pathway | Metabolite/Transformation Product | Reference |

| 4-tert-Butylphenol | Microbial Degradation | 4-tert-Butylcatechol | nih.govresearchgate.net |

| 4-tert-Butylphenol | Microbial Degradation | 3,3-dimethyl-2-butanone | nih.govresearchgate.net |

| 4-sec-Butylphenol | Microbial Degradation | Methyl alkyl ketones | asm.orgnih.gov |

| 4-tert-Butylphenol | Photodegradation | 4-tert-butylcatechol | researchgate.net |

| 4-tert-Butylphenol | Photodegradation | Hydroquinone | researchgate.net |

Sorption and Desorption Dynamics in Geochemical Systems

Generally, alkylphenols are known to partition to soil and sediment, and this tendency increases with the size and hydrophobicity of the alkyl substituents. canada.ca The presence of both a sec-butyl and a tert-butyl group in this compound suggests a significant potential for sorption to organic matter in soil and sediment. The compound has been detected in environmental samples, including water and soil, and is suggested to persist in the environment for extended periods. ontosight.ai

Studies on related compounds provide quantitative insights into this behavior. For example, a calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 4-tert-butylphenol is reported to be around 1259 L/kg (log Koc = 3.1), which indicates low mobility in soil. industrialchemicals.gov.au Another structurally similar compound, 2,4-di-tert-butylphenol, has an estimated Koc value of 9000, suggesting it is expected to be immobile in soil. echemi.com Experimental studies on the adsorption of 4-tert-butylphenol onto magnetic chitosan (B1678972) particles showed that the process follows the Langmuir adsorption isotherm, indicating monolayer adsorption onto a homogeneous surface. frontiersin.org The adsorption was also found to be exothermic and spontaneous. frontiersin.org

Furthermore, research on the sorption of 2,6-di-tert-butylphenol (B90309) to different sediment types has provided specific adsorption (Kd) and organic carbon-normalized sorption (Koc) coefficients. These values, which vary depending on the sediment characteristics, further underscore the tendency of substituted phenols to associate with the solid phase in aquatic environments.

The table below presents available sorption data for compounds structurally related to this compound. The lack of direct experimental data for this compound necessitates the use of these related compounds as surrogates to estimate its environmental partitioning behavior.

| Compound | Matrix | Sorption Model/Parameter | Value | Reference |

| 4-tert-Butylphenol | Soil | log Koc (calculated) | 3.1 | industrialchemicals.gov.au |

| 2,4-di-tert-butylphenol | Soil | Koc (estimated) | 9000 | echemi.com |

| 4-tert-Butylphenol | Magnetic Chitosan | Langmuir Isotherm | Q° = 175.5 mg/g | frontiersin.org |

It is important to note that the actual sorption and desorption dynamics of this compound will also be influenced by various environmental factors such as pH, temperature, ionic strength, and the nature and content of organic matter in the soil or sediment.

Applications As an Intermediate in Chemical Synthesis and Materials Science

Role in Polymer Chemistry as a Monomer or Building Block

While not typically used as a primary monomer for high molecular weight homopolymers, 4-sec-butyl-2-tert-butylphenol and its structural isomers play a crucial role as functional building blocks and modifiers in polymer synthesis. Their primary functions are to control polymer properties and to serve as precursors for essential polymer additives.

Substituted phenols are fundamental to the production of various specialty resins. Compounds structurally related to this compound, such as 4-tert-butylphenol (B1678320), are major components in the manufacturing of epoxy resins, curing agents, and phenolic resins. nih.govwikipedia.org Phenolic resins, for instance, are produced through the condensation reaction of phenols with formaldehyde. The specific alkyl groups on the phenol (B47542) ring influence the properties of the resulting resin, such as its solubility, melting point, and cross-linking behavior.

Furthermore, these phenols are key starting materials for antioxidants and UV stabilizers that are incorporated into a wide range of polymers, including polyolefins (polypropylene, polyethylene) and polystyrene. vinatiorganics.com For example, the closely related compound 2,4-di-tert-butylphenol (B135424) is a primary intermediate for producing tris(2,4-di-tert-butylphenyl)phosphite (marketed as Antioxidant 168), a widely used secondary antioxidant in plastics. vinatiorganics.com

Table 1: Applications of Related Butylphenols in Resin and Additive Synthesis

| Butylphenol Compound | Application Area | Specific Use |

|---|---|---|

| 4-tert-Butylphenol | Epoxy and Phenolic Resins | Precursor for resin manufacturing, curing agent. nih.govwikipedia.org |

| 4-tert-Butylphenol | Polycarbonate Resins | Chain terminator for molecular weight control. wikipedia.orgvinatiorganics.com |

| 2,4-di-tert-butylphenol | Polymer Additives | Intermediate for antioxidants (e.g., Antioxidant 168). vinatiorganics.com |

A monofunctional phenol, which has only one reactive site (the hydroxyl group), acts as a "chain stopper" or "end-capper." wikipedia.org When a molecule like 4-tert-butylphenol is introduced into the reaction, it attaches to the end of a growing polymer chain, preventing further extension from that end. This allows for precise control over the final molecular weight of the polymer, which is a critical factor in determining its physical and mechanical properties. Given its monofunctional nature, this compound can be expected to perform a similar role, allowing polymer chemists to fine-tune the characteristics of specialty resins.

Utilization in the Synthesis of Specialty Organic Chemicals

The unique structure of this compound makes it a useful starting point for the synthesis of more complex organic molecules with specific industrial or biological functions.

Butylated phenols are established intermediates in the agrochemical industry. For instance, 4-tert-butylphenol is used as an intermediate in the manufacturing of some insecticides. vinatiorganics.com The related compound, 2,4-di-tert-butylphenol, is a known starting material for agrochemicals and exhibits insecticidal, nematicidal, and antifungal properties. vinatiorganics.comwikipedia.org It has been identified as a novel agonist for insect odorant receptors, highlighting its potential in developing new methods for pest control. mdpi.com An isomer of the subject compound, 4-sec-butyl-2,6-ditertbutylphenol, has been identified in the stem of the plant Vernonia amygdalina. nih.gov This body of evidence points to the utility of the butylated phenol scaffold in developing active agrochemical ingredients.

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where specific molecular building blocks are required. Sterically hindered phenols are valuable in this context. The related compound 2,4-di-tert-butylphenol is used to manufacture complex pharmaceutical APIs such as the lipid-lowering agent probucol (B1678242) and the anti-atherosclerotic drug nicanartine. vinatiorganics.com Its structural features serve as a robust scaffold that can be chemically modified to create the final complex drug molecule. This established use of a closely related isomer suggests that this compound could also serve as a versatile building block for new pharmaceutical intermediates.

Contribution to Ligand Design and Catalysis

In the field of organometallic chemistry and catalysis, sterically hindered phenols are highly valued as precursors for ligands. The bulky alkyl groups (in this case, tert-butyl and sec-butyl) positioned near the phenolic hydroxyl group can be used to create a sterically demanding environment around a metal center in a catalyst.

This steric bulk is crucial for several reasons:

It can prevent the deactivation of the catalyst through dimerization or other undesirable side reactions.

It can influence the selectivity of the reaction (e.g., regioselectivity or stereoselectivity) by controlling how substrate molecules approach the active metal center.

It can stabilize low-coordination-number metal complexes.

For example, 2,4-di-tert-butylphenol is a known starting material for catalysts like Jacobsen's catalyst, which is used for asymmetric epoxidation reactions. wikipedia.org Similarly, modified 2,6-di-tert-butylphenols are used to synthesize aluminum-based catalysts for the selective rearrangement of epoxides. orgsyn.org The combination of sec-butyl and tert-butyl groups in this compound provides a distinct steric and electronic profile that can be exploited to develop new ligands for catalysts used in olefin polymerization, cross-coupling reactions, and other fine chemical synthesis processes.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-butylphenol |

| 2,4-di-tert-butylphenol |

| Bisphenol A |

| tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168) |

| Formaldehyde |

| Probucol |

| Nicanartine |

| 4-sec-butyl-2,6-ditertbutylphenol |

| 4-bromo-2,6-di-tert-butylphenol |

Development of Ligands for Metal-Mediated Transformations

The phenol moiety of this compound serves as an excellent anchor point for the synthesis of complex ligands used in transition-metal-catalyzed reactions. The bulky substituents play a crucial role in controlling the steric environment around a metal center, which in turn influences the selectivity and efficiency of catalytic transformations.

Researchers have successfully synthesized a variety of ligands from sterically hindered phenols analogous to this compound. These phenols can be readily functionalized, for instance, through Mannich-type reactions to introduce aminomethyl groups or through other electrophilic substitutions at the ortho-position. For example, 4-tert-butylphenol has been used as a starting material to prepare 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. researchgate.net This methodology demonstrates a straightforward pathway to introduce nitrogen and sulfur donor atoms, creating potential bidentate or tridentate ligands capable of coordinating with various metal ions.

The rationale for using phenols with bulky substituents like sec-butyl and tert-butyl groups is to create a well-defined steric pocket around the metal catalyst. This steric bulk can:

Promote Reductive Elimination: In cross-coupling reactions, increased steric hindrance can facilitate the final product-releasing step.

Enhance Selectivity: By physically blocking certain approach trajectories of reactants, these ligands can dictate the stereoselectivity or regioselectivity of a reaction.

Stabilize the Metal Center: The bulky groups can protect the metal center from unwanted side reactions or decomposition pathways, thereby increasing the catalyst's lifetime and turnover number.

Derivatives of hindered phenols have been incorporated into Schiff base ligands, which are known for their ability to form stable complexes with a wide range of metals, including copper. nih.gov The strategic placement of tert-butyl groups on the terminal hydroxybenzaldehyde rings of a Schiff base ligand influences the final architecture and properties of the resulting metal complex. nih.gov The principles demonstrated with these systems are directly applicable to this compound, which offers a unique and asymmetric steric profile for creating chiral ligands essential in asymmetric catalysis.

Table 1: Potential Ligand Types Derived from Hindered Phenols

| Ligand Class | Synthetic Precursor Example | Potential Metal Coordination | Key Feature from Phenol |

|---|---|---|---|

| Aminophenols | 2,4-di-tert-butylphenol | Cobalt, Copper, Palladium | Steric bulk, N,O-chelation |

| Schiff Bases | 5-tert-butyl-2-hydroxybenzaldehyde | Copper, Nickel, Zinc | Tunable steric/electronic properties |

| Phosphine-Phenols | 2,6-di-tert-butylphenol (B90309) | Rhodium, Iridium, Platinum | P,O-chelation, thermal stability |

| Pyridinooxazolines (PyOx) | Picolinic acid & Chiral amino alcohols | Rhodium, Palladium | Asymmetric environment for stereo-control |

Role in Organocatalytic Systems

While its primary application is in ligand synthesis for metal catalysis, the structural features of this compound also make it a promising candidate for development into organocatalysts. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity. nih.gov

Sterically hindered phenols are increasingly being explored in organocatalysis, where the phenolic hydroxyl group can act as a hydrogen-bond donor. semanticscholar.org This interaction can activate substrates, such as aldehydes or imines, towards nucleophilic attack. The bulky tert-butyl and sec-butyl groups in this compound would play a critical role in creating a chiral microenvironment around this hydrogen-bonding site.